molecular formula C18H21N3O3S B4792732 N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide

N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide

Cat. No.: B4792732
M. Wt: 359.4 g/mol
InChI Key: RJHALFOKRCIBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide, also known as NMS, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide involves the inhibition of CA by binding to its active site. This leads to the reduction of the enzyme's catalytic activity, which in turn affects the levels of bicarbonate and protons in the body. This can have a significant impact on various physiological processes such as respiration, acid-base balance, and ion transport.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to affect the levels of bicarbonate and protons in the body, which can have a significant impact on various physiological processes. This compound has also been shown to affect the levels of other enzymes such as carbonic anhydrase II and III, which are involved in the regulation of acid-base balance and ion transport.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide in lab experiments is its potent inhibitory effect on CA. This makes it a valuable tool for studying the role of CA in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues. Careful dose optimization is therefore necessary to ensure that the compound is used safely and effectively in lab experiments.

Future Directions

There are several future directions for the use of N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide in scientific research. One potential application is in the development of new therapeutic agents for the treatment of diseases such as glaucoma, epilepsy, and cancer. Another potential direction is in the development of new diagnostic tools for the detection of CA activity in various biological samples. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential interactions with other enzymes and compounds in the body.
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of carbonic anhydrase in various biological processes. Its potent inhibitory effect on CA makes it a valuable tool for scientific research, although its potential toxicity requires careful dose optimization. Further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in the development of new therapeutic agents and diagnostic tools.

Scientific Research Applications

N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has been extensively used in scientific research as a tool to study the role of carbonic anhydrase (CA) in various biological processes. CA is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This compound is a potent inhibitor of CA, and its binding to the enzyme has been shown to affect a wide range of physiological processes such as respiration, acid-base balance, and ion transport.

Properties

IUPAC Name

N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-20-10-12-21(13-11-20)18(22)15-6-5-7-16(14-15)19-25(23,24)17-8-3-2-4-9-17/h2-9,14,19H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHALFOKRCIBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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